3-Phenylpropyl 2-ethylbutanoate
Description
Properties
CAS No. |
6315-08-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpropyl 2-ethylbutanoate |
InChI |
InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
RIIHSWLVNNRVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction Fundamentals
Reaction Mechanism
The synthesis of 3-phenylpropyl 2-ethylbutanoate follows the classical Fischer esterification mechanism, where 3-phenylpropanol reacts with 2-ethylbutanoic acid under acidic conditions. The process involves:
- Protonation of the carboxylic acid to enhance electrophilicity.
- Nucleophilic attack by the alcohol on the carbonyl carbon.
- Water elimination to form the ester bond.
- Deprotonation to yield the final product.
The general reaction is expressed as:
$$
\text{3-Phenylpropanol} + \text{2-Ethylbutanoic Acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$
Catalysts and Reaction Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sulfuric acid | 110–120 (reflux) | 4–6 | 70–75 |
| p-Toluenesulfonic acid | 100–110 | 3–5 | 80–85 |
| Amberlyst-15 (resin) | 90–100 | 5–7 | 65–70 |
Data synthesized from industrial and laboratory protocols.
Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness, though p-toluenesulfonic acid offers milder conditions and higher yields. Heterogeneous catalysts like Amberlyst-15 enable easier separation but require longer reaction times.
Laboratory-Scale Synthesis
Standard Protocol
Materials :
- 3-Phenylpropanol (1.0 mol)
- 2-Ethylbutanoic acid (1.1 mol)
- Sulfuric acid (5% w/w)
- Toluene (solvent, 200 mL)
Procedure :
- Combine reactants and catalyst in a round-bottom flask equipped with a Dean-Stark trap.
- Reflux at 110–120°C for 4–6 hours to remove water via azeotropic distillation.
- Cool the mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate.
- Dry over anhydrous sodium sulfate and purify by vacuum distillation (b.p. 145–150°C at 15 mmHg).
Yield Optimization :
- Excess acid : A 10% molar excess of 2-ethylbutanoic acid drives equilibrium toward ester formation.
- Solvent selection : Toluene outperforms dichloromethane or THF due to superior azeotrope formation with water.
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 30–45 minutes with comparable yields (75–80%). This method enhances energy efficiency but requires specialized equipment.
Enzyme-Catalyzed Esterification
Lipases (e.g., Candida antarctica Lipase B) enable solvent-free reactions at 50–60°C, yielding 60–65% product. While environmentally friendly, enzymatic methods face scalability challenges.
Industrial Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize tubular flow reactors for large-scale synthesis, offering:
- Enhanced heat transfer : Precise temperature control minimizes side reactions.
- Reduced residence time : 1–2 hours vs. 4–6 hours in batch processes.
- Automated separation : In-line distillation units remove water continuously, achieving 90–95% conversion.
Process Parameters
| Parameter | Value |
|---|---|
| Flow rate | 10 L/min |
| Temperature | 120°C |
| Pressure | 3 bar |
| Catalyst loading | 3% p-TSA |
Catalyst Recycling
Ion-exchange resins (e.g., Dowex 50WX8) allow 5–7 reuse cycles without significant activity loss, reducing production costs by 20–25%.
Purification and Analysis
Comparative Analysis with Related Esters
Reaction Efficiency
| Ester | Optimal Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 85 | 4 |
| 3-Phenylpropyl isovalerate | 78 | 5 |
| 3-Phenylpropyl cinnamate | 65 | 6 |
Data aggregated from multiple synthesis protocols.
Branched acid moieties (e.g., 2-ethylbutanoic acid) exhibit faster reaction kinetics compared to aromatic analogs due to reduced steric hindrance.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.
Reduction: 3-Phenylpropanol and 2-Ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a fragrance compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 3-phenylpropyl 2-ethylbutanoate and its analogs, based on available evidence:
Structural and Functional Differences
- Isobutyrate (2-methylpropanoate): Shorter branching in 3-phenylpropyl isobutyrate contributes to a lighter, fresher odor compared to bulkier esters .
Phenyl Group Position :
Aromatic vs. Aliphatic Esters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
